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Introduction

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle,
catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (a-KG).[1] In
several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma,
somatic gain-of-function mutations occur in the genes encoding the cytosolic (IDH1) and
mitochondrial (IDH2) isoforms.[1][2] These mutations, most commonly affecting the R132
residue in IDH1, confer a neomorphic enzymatic activity: the NADPH-dependent reduction of a-
KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

The accumulation of 2-HG competitively inhibits a-KG-dependent dioxygenases, including TET
DNA hydroxylases and histone lysine demethylases. This leads to widespread epigenetic
dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks
cellular differentiation and promotes tumorigenesis.

Crelosidenib (LY3410738) is an oral, brain-penetrant, dual inhibitor of mutated IDH1 and IDH2
enzymes. It was specifically designed as a next-generation agent to overcome resistance
mechanisms observed with prior IDH1 inhibitors. Its unique covalent binding mechanism and
novel binding site distinguish it from other inhibitors, offering potent and durable suppression of
the oncometabolite 2-HG.
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Mechanism of Action

LY3410738 functions as a potent and selective covalent inhibitor. Its mechanism involves
modifying a single cysteine residue (Cys269) located in an allosteric binding pocket of the
mutant IDH1 enzyme. This covalent interaction leads to the rapid and irreversible inactivation of
the enzyme's neomorphic activity.

A key feature of LY3410738 is that its binding site is located outside the dimer interface of the
enzyme. This is significant because secondary resistance mutations can arise in the dimer
interface, and LY3410738's mechanism allows it to retain activity against such mutations. By
potently inhibiting the conversion of a-KG to 2-HG, LY3410738 leads to a rapid and sustained
decrease in the oncometabolite's levels in tumor cells, without affecting the endogenous levels
of a-KG. This restores normal epigenetic regulation and promotes the differentiation of cancer

cells.
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Part 1: Dose Escalation (3+3 Design)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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